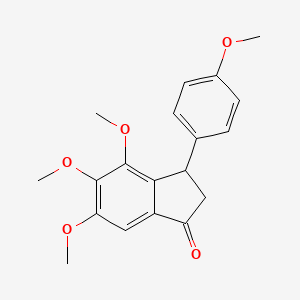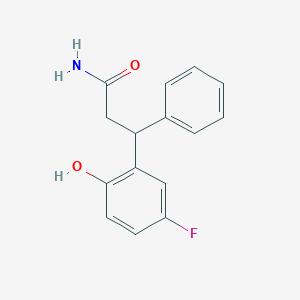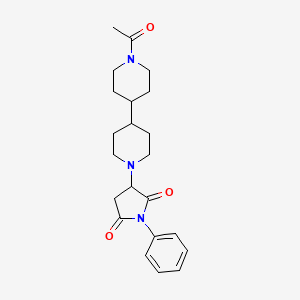![molecular formula C25H26N2O2 B11048047 1-(4-Tert-butylphenyl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one](/img/structure/B11048047.png)
1-(4-Tert-butylphenyl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butylphenyl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one is an organic compound with a complex structure that includes a tert-butylphenyl group, a pyridinylcarbonyl group, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenyl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one typically involves multiple steps. One common method involves the reaction of 4-tert-butylbenzaldehyde with pyridine-4-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Tert-butylphenyl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(4-Tert-butylphenyl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Tert-butylphenyl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Tert-butylphenylacetone: Similar structure but lacks the pyridinylcarbonyl group.
4-Tert-butylbenzaldehyde: Similar structure but lacks the amino and pyridinylcarbonyl groups.
Uniqueness
1-(4-Tert-butylphenyl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one is unique due to the presence of both the tert-butylphenyl and pyridinylcarbonyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C25H26N2O2 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)-3-[4-(pyridine-4-carbonyl)anilino]propan-1-one |
InChI |
InChI=1S/C25H26N2O2/c1-25(2,3)21-8-4-18(5-9-21)23(28)14-17-27-22-10-6-19(7-11-22)24(29)20-12-15-26-16-13-20/h4-13,15-16,27H,14,17H2,1-3H3 |
Clave InChI |
PZLQLNFTCSRSOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11047970.png)
![4,4,8-trimethyl-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11047981.png)


![Ethyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11048007.png)

![5-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide](/img/structure/B11048021.png)
![N-{[4-(propan-2-yl)cyclohexyl]carbonyl}isoleucine](/img/structure/B11048023.png)
![7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol](/img/structure/B11048030.png)

![Benzo[b][4,7]phenanthrolin-11(7H)-one, 8,9,10,12-tetrahydro-9,9-dimethyl-12-(3-pyridinyl)-](/img/structure/B11048048.png)
![2-{2-[(2,5-dimethylphenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11048055.png)
![6,6'-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine)](/img/structure/B11048056.png)
![3-(3,5-Difluorobenzyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048069.png)